molecular formula C21H15Cl2N3O2 B15013646 2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol

2-[(E)-{[2-(2,4-dichlorophenyl)-1H-benzimidazol-6-yl]imino}methyl]-4-methoxyphenol

Cat. No.: B15013646
M. Wt: 412.3 g/mol
InChI Key: GLUQHJVNUPUPOR-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL is a complex organic compound known for its significant applications in analytical chemistry and coordination chemistry. This compound is a Schiff base, which is a type of compound typically formed by the condensation of an amine with an aldehyde or ketone. Schiff bases are known for their versatility and are widely used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL involves the condensation reaction between 2,4-dichlorobenzaldehyde and 2-amino-4-methoxyphenol. The reaction typically occurs in an ethanol medium under reflux conditions. The resulting Schiff base is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL involves its ability to form stable complexes with metal ions. The compound acts as a bidentate ligand, coordinating through the nitrogen atom of the imine group and the oxygen atom of the phenol group. This coordination can alter the electronic properties of the metal ion, leading to various catalytic and biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(E)-{[2-(2,4-DICHLOROPHENYL)-1H-1,3-BENZODIAZOL-6-YL]IMINO}METHYL]-4-METHOXYPHENOL apart from similar compounds is its specific substitution pattern, which influences its electronic properties and reactivity. The presence of the methoxy group at the 4-position enhances its ability to participate in hydrogen bonding and increases its solubility in organic solvents .

Properties

Molecular Formula

C21H15Cl2N3O2

Molecular Weight

412.3 g/mol

IUPAC Name

2-[[2-(2,4-dichlorophenyl)-3H-benzimidazol-5-yl]iminomethyl]-4-methoxyphenol

InChI

InChI=1S/C21H15Cl2N3O2/c1-28-15-4-7-20(27)12(8-15)11-24-14-3-6-18-19(10-14)26-21(25-18)16-5-2-13(22)9-17(16)23/h2-11,27H,1H3,(H,25,26)

InChI Key

GLUQHJVNUPUPOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=NC2=CC3=C(C=C2)N=C(N3)C4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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